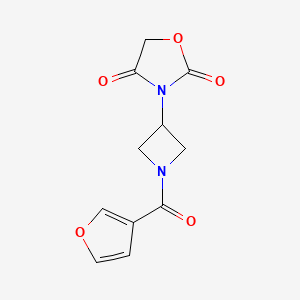

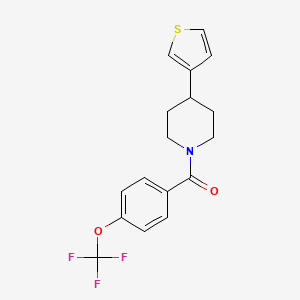

![molecular formula C24H23N3O3S2 B2382452 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-83-6](/img/structure/B2382452.png)

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The dihydroquinoline could potentially be synthesized via a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis . The thienopyrimidinone ring might be formed through a reaction similar to the Biginelli reaction .Scientific Research Applications

Synthetic Methodologies and Characterization

A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) discusses the acetylation of amino-morpholinyl-tetrahydrothienoisoquinoline to yield tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds underwent further reactions to afford substituted pyrimidinone compounds, which were then used as precursors for synthesizing a variety of heterocyclic rings. The new compounds were characterized by spectral analyses, including FT IR, 1H NMR, 13C NMR, and mass spectroscopy, setting a foundation for future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

Charge Transfer Materials

A. Irfan (2014) explored the design of 4,6-di(thiophen-2-yl)pyrimidine derivatives to enhance intra-molecular charge transfer for efficient electronic and photophysical properties. By employing density functional theory and time-dependent density functional theory, the study aimed to reduce the HOMO–LUMO energy gap, potentially offering new materials for electronic applications. The derivatives showed promising charge transfer properties, suggesting their utility in electronic devices (A. Irfan, 2014).

Antioxidants for Lubricating Grease

Modather F. Hussein, M. Ismail, and R. El-Adly (2016) synthesized and characterized quinolinone derivatives for their antioxidant efficiency in lubricating greases. The study assessed the compounds' ability to inhibit oxidation, revealing that some derivatives significantly reduced the total acid number and oxygen pressure drop, indicating their potential as antioxidants in industrial applications (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

Antimicrobial and Antifungal Agents

N. Desai et al. (2013) developed novel C-5 and N-3 substituted 2-(2-hydroxyphenylimino)thiazolidin-4-one derivatives and evaluated their broad-spectrum antimicrobial activity. The study demonstrated that certain compounds exhibited very good antibacterial and antifungal activities, suggesting their potential development into new antimicrobial agents (N. Desai et al., 2013).

properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-30-18-9-4-8-17(14-18)27-23(29)22-19(11-13-31-22)25-24(27)32-15-21(28)26-12-5-7-16-6-2-3-10-20(16)26/h2-4,6,8-10,14H,5,7,11-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRJQDCYRLPXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

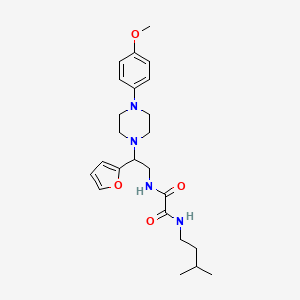

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382370.png)

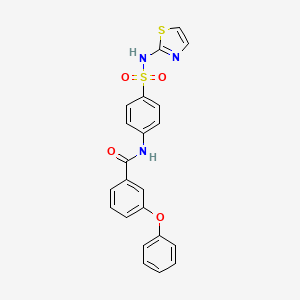

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)

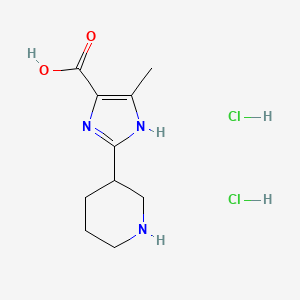

![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2382376.png)

![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)

![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-ethyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2382380.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2382392.png)